molecular formula C19H14N4OS B4562725 1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE

1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE

Cat. No.: B4562725
M. Wt: 346.4 g/mol
InChI Key: ZRUVGBPCNNGJIA-UHFFFAOYSA-N
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Description

1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE is a complex organic compound that features a quinoline moiety, a triazole ring, and a phenyl group

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, this compound may exhibit various biological activities, making it a candidate for drug development. It could be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, and to elucidate its mechanism of action.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structures and biological activities. It’s important to note that any compound should be handled with appropriate safety measures to prevent any potential harm .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The synthesized compounds can be further tested for their antiproliferative activity against various human cancer cell lines .

Preparation Methods

The synthesis of 1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Construction of the Triazole Ring: The triazole ring can be formed via cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Coupling Reactions: The quinoline and triazole intermediates are then coupled with a phenyl ethanone derivative under appropriate conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Comparison with Similar Compounds

Similar compounds to 1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE include:

    Quinoline Derivatives: Compounds such as quinine and chloroquine, which are known for their antimalarial properties.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Phenyl Ethanone Derivatives: Compounds such as acetophenone, which is used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer a unique spectrum of biological activities and chemical reactivity.

Properties

IUPAC Name

1-[3-(3-quinolin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c1-12(24)14-6-4-7-15(11-14)23-18(21-22-19(23)25)17-10-9-13-5-2-3-8-16(13)20-17/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUVGBPCNNGJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE
Reactant of Route 3
1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE
Reactant of Route 4
1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE
Reactant of Route 5
1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE
Reactant of Route 6
1-{3-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE

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